Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate
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Overview
Description
Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate is an organic compound with the molecular formula C12H12F2O4. It is a colorless to pale yellow liquid with a characteristic ester odor. This compound is used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate is typically synthesized through esterification reactions. One common method involves the reaction of 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoic acid.
Reduction: 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzyl alcohol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The difluoro group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-methoxy-1,1-difluoro-2-oxoethyl)benzoate
- Ethyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate
- Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)phenylacetate
Uniqueness
Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate is unique due to the presence of both ethoxy and difluoro groups, which impart distinct chemical properties. The difluoro group increases the compound’s stability and resistance to metabolic degradation, while the ethoxy group enhances its solubility and reactivity in organic synthesis.
Properties
IUPAC Name |
methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O4/c1-3-18-11(16)12(13,14)9-7-5-4-6-8(9)10(15)17-2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURIVMIRSMPKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1C(=O)OC)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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